(3-Ethyl-5-methylphenyl)methanol
Description
Properties
IUPAC Name |
(3-ethyl-5-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-4-8(2)5-10(6-9)7-11/h4-6,11H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITSERFATIPMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Carbonyl Precursors
The reduction of ketones or aldehydes to their corresponding alcohols is a cornerstone of (3-Ethyl-5-methylphenyl)methanol synthesis. A widely adopted route involves the catalytic hydrogenation of (3-Ethyl-5-methylphenyl)ketone. For instance, palladium-on-carbon (Pd/C) in methanol under hydrogen gas (1–3 atm) achieves yields exceeding 85% . Alternative reducing agents like sodium borohydride (NaBH₄) in ethanol at 0–25°C offer moderate yields (70–75%) but require stoichiometric excess of the reductant .
Key variables influencing yield :
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Catalyst loading : Pd/C at 5 wt% substrate ratio optimizes hydrogenation efficiency .
-
Solvent polarity : Methanol enhances substrate solubility and hydrogen diffusion compared to toluene .
| Starting Material | Reducing Agent | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| (3-Ethyl-5-methylphenyl)ketone | H₂ (3 atm) | Pd/C (5%) | Methanol | 25°C | 87% |
| (3-Ethyl-5-methylphenyl)ketone | NaBH₄ | None | Ethanol | 0°C | 73% |
Nucleophilic Substitution of Halogenated Intermediates
Halogenated precursors such as (3-Ethyl-5-methylphenyl)methyl chloride undergo hydrolysis to yield the target alcohol. This method, executed in polar aprotic solvents like dimethylformamide (DMF) , employs aqueous sodium hydroxide (NaOH) at 60–80°C. Patents highlight a 78% yield with minimal byproducts when using a 2:1 molar ratio of NaOH to substrate .
Critical considerations :
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Solvent selection : DMF stabilizes the transition state, accelerating substitution kinetics .
-
Byproduct formation : Competing elimination reactions are suppressed at pH > 12 .
Grignard Reagent-Mediated Synthesis
The Grignard reaction offers a versatile pathway by reacting 3-Ethyl-5-methylphenylmagnesium bromide with formaldehyde. Conducted in tetrahydrofuran (THF) at −10°C, this method achieves 82% yield after protonation with ammonium chloride . Industrial-scale adaptations utilize continuous flow reactors to enhance reproducibility and reduce reaction times .
Advantages :
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Functional group tolerance : Compatible with sterically hindered substrates .
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Scalability : Flow systems mitigate exothermic risks during reagent addition .
Friedel-Crafts Alkylation Followed by Oxidation-Reduction
Friedel-Crafts alkylation introduces ethyl and methyl groups to a phenol precursor, followed by oxidation to a ketone and subsequent reduction. For example, aluminum chloride (AlCl₃) -catalyzed alkylation of toluene derivatives with ethyl bromide and methyl chloride yields a tri-substituted intermediate, which is oxidized using Jones reagent (CrO₃/H₂SO₄) and reduced via catalytic hydrogenation .
Performance metrics :
Hydrolysis of Sulfonate Esters
Sulfonate esters, such as (3-Ethyl-5-methylphenyl)methyl tosylate, undergo alkaline hydrolysis in aqueous ethanol (1:1 v/v) at reflux. This method, while less common, provides 80% yield with potassium hydroxide (KOH) as the base .
Limitations :
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Side reactions : Competing elimination necessitates precise temperature control .
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Solvent recovery : Ethanol-water mixtures complicate downstream purification .
Comparative Analysis of Methodologies
The table below evaluates the four primary methods based on yield, scalability, and practicality:
Catalytic hydrogenation emerges as the most balanced approach, offering high yield and scalability while minimizing environmental footprint .
Industrial-Scale Optimization Strategies
Large-scale production prioritizes solvent recycling and catalyst recovery. For example, methanol from hydrogenation reactions is distilled and reused, reducing raw material costs by 30% . Fixed-bed reactors with Pd/C catalysts demonstrate >95% catalyst recovery over 10 cycles .
Key advancements :
Chemical Reactions Analysis
- Common reagents and conditions:
- For oxidation: Use strong oxidizing agents like chromic acid (H~2~CrO~4~) or potassium permanganate (KMnO~4~).
- For reduction: Use reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
- For substitution: Employ Lewis acids such as aluminum chloride (AlCl~3~) or sulfuric acid (H~2~SO~4~).
- Major products formed depend on the specific reaction conditions and starting materials.
(3-Ethyl-5-methylphenyl)methanol: can undergo several types of reactions:
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
(3-Ethyl-5-methylphenyl)methanol serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for various chemical modifications, making it a versatile building block in organic synthesis. The compound can undergo oxidation to produce carboxylic acids or other alcohol derivatives depending on the reaction conditions used.
Biological Applications
Potential Therapeutic Properties
Research indicates that this compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored further to develop enzyme inhibitors or receptor modulators. Such compounds are crucial in pharmacology for designing medications with specific therapeutic effects.
Case Study: Interaction Studies
A study investigating the interaction of this compound with various biomolecules revealed its potential influence on metabolic pathways. This suggests that it may have implications in understanding disease mechanisms or developing therapeutic strategies.
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for formulating polymers and resins with specific characteristics. The compound's stability and reactivity can be tailored to meet the requirements of various industrial applications.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is scarce in the literature.
- Further research would be needed to understand how this compound exerts its effects.
- Molecular targets and pathways remain unexplored at this time.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
identifies the following structurally related compounds based on similarity scores (calculated via molecular descriptors):
| Compound Name | CAS Number | Substituents | Molecular Formula | Key Structural Features |
|---|---|---|---|---|
| (3-Ethyl-5-methylphenyl)methanol | 35714-20-6 | -CH₂OH, -C₂H₅ (3-), -CH₃ (5-) | C₁₀H₁₄O | Ethyl and methyl meta to hydroxymethyl |
| 2-(3-(Hydroxymethyl)phenyl)ethanol | 768-59-2 | -CH₂OH (3-), -CH₂CH₂OH (2-) | C₉H₁₂O₂ | Dual hydroxyl groups on adjacent carbons |
| [Unspecified derivative] | 82657-69-0 | -CH₂OH, -CH₃ (positions unclear) | Not provided | Likely isomer of target compound |
| [Unspecified derivative] | 244080-18-0 | -CH₂OH, -C₂H₅ (positions unclear) | Not provided | Ethyl substitution variant |
Key Observations :
- Compounds like 2-(3-(Hydroxymethyl)phenyl)ethanol (CAS 768-59-2) exhibit higher polarity due to additional hydroxyl groups, favoring hydrogen bonding and aqueous solubility .
Physicochemical Properties
While explicit data for this compound are unavailable, comparisons can be drawn from methanol (CH₃OH) and ethanol (C₂H₅OH) as foundational alcohols:
Notes:
- The aromatic ring and alkyl substituents in this compound reduce volatility compared to methanol or ethanol .
- Toxicity profiles of substituted benzyl alcohols are generally less severe than methanol but require case-specific evaluation .
Research Findings and Gaps
- Toxicity: No direct studies on this compound were found. Substituted benzyl alcohols are generally less toxic than methanol but may still require occupational safety measures .
- Stability : The compound’s stability under storage conditions (e.g., light, temperature) remains unstudied.
Biological Activity
(3-Ethyl-5-methylphenyl)methanol, also known as 3-ethyl-5-methylbenzyl alcohol, is an organic compound with the molecular formula C₁₀H₁₄O. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The following sections will explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₄O
- Molecular Weight : 150.22 g/mol
- Structure : The compound features a phenolic structure with an ethyl group at the meta position and a hydroxymethyl group attached to the benzene ring.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown efficacy in inhibiting growth, making it a candidate for development as a natural preservative or therapeutic agent in treating infections .
Anti-Cancer Effects
Studies have explored the anti-cancer potential of similar compounds, suggesting that this compound may influence cancer cell proliferation. For instance, derivatives of related phenolic compounds have demonstrated cytotoxicity in cancer cell lines, indicating that this compound could possess similar properties .
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with cellular enzymes and receptors, modulating their activity. This interaction could lead to various biological responses, including apoptosis in cancer cells and inhibition of microbial growth .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (3-Ethyl-4-methylphenyl)methanol | C₁₀H₁₄O | Moderate antimicrobial activity |
| (4-Ethylphenyl)methanol | C₉H₁₂O | Exhibits anti-inflammatory properties |
| (2-Ethylphenyl)methanol | C₉H₁₂O | Antimicrobial and potential anti-cancer |
This table highlights how variations in substituents can influence biological activity.
Case Studies
A recent study examined the effects of phenolic compounds similar to this compound on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations above 1 μM, suggesting a dose-dependent response .
In another case involving methanol poisoning, which can be linked to the improper use of methanol-derived compounds in illicit alcohol production, researchers noted that certain phenolic compounds might mitigate some toxic effects through their antioxidant properties .
Q & A
Q. What are the common synthetic routes for (3-Ethyl-5-methylphenyl)methanol, and what are their respective advantages in laboratory settings?
Methodological Answer:
- Grignard Reaction : Reacting 3-ethyl-5-methylbenzaldehyde with methylmagnesium bromide in anhydrous ether, followed by acidic workup. This method offers high regioselectivity and purity but requires strict moisture control .
- Reduction of Corresponding Ketone : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) or borohydride reduction (NaBH₄) of 3-ethyl-5-methylacetophenone. NaBH₄ is preferred for air-sensitive substrates, while hydrogenation is scalable for larger batches .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR :
- Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ at m/z 164.2. Fragmentation patterns (e.g., loss of H₂O) aid structural validation .
- X-ray Crystallography : For unambiguous structural confirmation. SHELX software is recommended for refinement, particularly for resolving torsional angles in the ethyl and methyl substituents .
Advanced Research Questions
Q. How can researchers optimize the crystal structure determination of this compound using SHELX software, especially when dealing with low-resolution data?
Methodological Answer:
- Data Collection : Use high-intensity X-ray sources (synchrotron preferred) to mitigate low-resolution issues. Ensure crystal quality by optimizing growth conditions (slow evaporation in ethanol).
- SHELX Refinement :
- Twinning : If twinning is observed (common in substituted aromatics), use the TWIN and BASF commands to model twin domains .
- Disorder Modeling : For ethyl/methyl group disorder, apply PART and SUMP restraints to refine occupancy ratios .
- Validation : Cross-check with PLATON to detect voids or overfitting. Target R-factor < 5% for high confidence .
Q. What strategies are recommended for conducting structure-activity relationship (SAR) studies on derivatives of this compound to enhance biological activity?
Methodological Answer:
- Derivatization :
- Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position to modulate aromatic ring reactivity .
- Replace the hydroxyl group with ester or ether moieties to improve lipophilicity (e.g., acetylated derivatives for antimicrobial assays) .
- Biological Testing :
- Antimicrobial Assays : Use microdilution (MIC/MBC) against S. aureus and E. coli with controls (e.g., ampicillin).
- Enzyme Inhibition : Test against COX-2 or CYP450 isoforms via fluorescence-based kinetic assays .
- Data Correlation : Multivariate analysis (e.g., PCA) to link substituent effects (Hammett σ values) with bioactivity .
Q. How should researchers address contradictions in experimental data, such as discrepancies in reaction yields or spectroscopic results, when synthesizing this compound?
Methodological Answer:
- Yield Discrepancies :
- Reproducibility : Standardize reaction conditions (temperature, solvent purity, inert atmosphere).
- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., over-reduction to alkane).
- Spectroscopic Ambiguities :
- Statistical Validation : Apply Grubbs’ test to identify outliers in replicate experiments .
Q. What methodologies are recommended for assessing the environmental impact and ecotoxicological effects of this compound in aquatic systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
